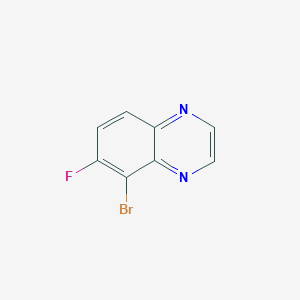

5-Bromo-6-fluoroquinoxaline

Descripción general

Descripción

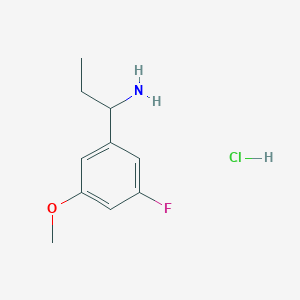

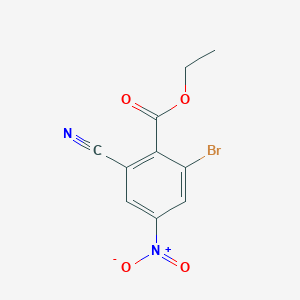

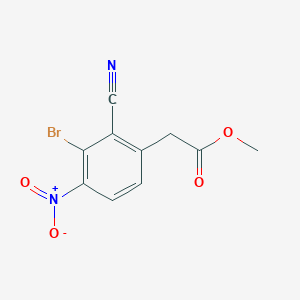

5-Bromo-6-fluoroquinoxaline is a chemical compound with the molecular formula C8H4BrFN2. It has a molecular weight of 227.04 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves a reaction with caesium carbonate in N,N-dimethyl-formamide at 100℃ for 1 hour under an inert atmosphere. This is followed by a reaction with zinc (II) cyanide at 120℃ under an inert atmosphere in a sealed tube .Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 227.04 . Its InChI Code is 1S/C8H4BrFN2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H .Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Bromo-6-fluoroquinoxaline, a derivative of quinolone, has potential applications in antimicrobial activity. Studies on quinolone derivatives, such as N-piperazinyl quinolones, have shown promising results in combatting various infectious diseases. These compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Mirzaei & Foroumadi, 2000).

Anticancer Properties

Research into quinoline derivatives, closely related to this compound, has shown these compounds to possess notable anticancer properties. Certain quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, indicating potential for future cancer treatment strategies (Köprülü et al., 2018).

Functionalization in Chemical Synthesis

This compound can be utilized in chemical synthesis, particularly in metalation and functionalization sequences. This approach allows for the introduction of functional groups into quinoxalines, expanding their utility in various chemical applications (Ondi, Volle, & Schlosser, 2005).

Enzyme Inhibition Studies

Compounds related to this compound, such as 6-aminosubstituted derivatives of thymine and fluorouracil, have shown effectiveness in inhibiting enzymes like thymidine phosphorylase. This property can be leveraged in therapeutic applications, particularly in the enhancement of drug efficacy and the exploration of new treatment avenues (Langen et al., 1967).

Drug Metabolism and Pharmacodynamics

The metabolic pathways and pharmacodynamics of drugs closely related to this compound, such as fluorouracil, have been extensively studied. Insights from these studies can be applied to understand the potential metabolic behavior and therapeutic applications of this compound derivatives (Pinedo & Peters, 1988).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that quinoxaline derivatives, such as fluoroquinolones, exhibit their antibacterial activity by inhibiting bacterial dna-gyrase .

Mode of Action

Fluoroquinolones, a class of compounds structurally related to quinoxalines, act by inhibiting bacterial dna-gyrase, thereby preventing dna replication and transcription .

Biochemical Pathways

Fluoroquinolones, which are structurally related, inhibit the dna-gyrase enzyme, disrupting dna replication and transcription, leading to bacterial cell death .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Fluoroquinolones, which are structurally related, lead to bacterial cell death by disrupting dna replication and transcription .

Propiedades

IUPAC Name |

5-bromo-6-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCIDRGPCBMJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)

![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)

![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)

![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)